molecular formula C5H7ClO2S B13972372 Spiro[2.2]pentane-1-sulfonyl chloride

Spiro[2.2]pentane-1-sulfonyl chloride

Cat. No.: B13972372
M. Wt: 166.63 g/mol
InChI Key: MNRPJBUAVDDGQV-UHFFFAOYSA-N
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Description

Spiro[22]pentane-1-sulfonyl chloride is a unique and highly strained organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.2]pentane-1-sulfonyl chloride typically involves the use of dialkyl sulfone reagents as nucleophilic carbene equivalents. This method allows for the efficient synthesis of functionalized spiro[2.2]pentanes from arylmethylenecyclopropanes and sulfones . The reaction conditions often include the use of specific catalysts and controlled temperatures to achieve high yields.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom, resulting in different sulfonyl derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are frequently used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various oxidized or reduced sulfonyl derivatives.

Mechanism of Action

The mechanism by which Spiro[2.2]pentane-1-sulfonyl chloride exerts its effects involves the interaction of its sulfonyl chloride group with various nucleophiles. This interaction leads to the formation of covalent bonds with target molecules, resulting in the modification of their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.2]pentane: Shares the spirocyclic structure but lacks the sulfonyl chloride group.

    Spiro[2.3]hexane: Another spirocyclic compound with a different ring size and chemical properties.

    Spiro[3.3]heptane: A larger spirocyclic compound with distinct reactivity and applications.

Uniqueness

Spiro[2.2]pentane-1-sulfonyl chloride is unique due to its combination of a highly strained spirocyclic structure and a reactive sulfonyl chloride group. This combination imparts distinctive chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C5H7ClO2S

Molecular Weight

166.63 g/mol

IUPAC Name

spiro[2.2]pentane-2-sulfonyl chloride

InChI

InChI=1S/C5H7ClO2S/c6-9(7,8)4-3-5(4)1-2-5/h4H,1-3H2

InChI Key

MNRPJBUAVDDGQV-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2S(=O)(=O)Cl

Origin of Product

United States

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